![molecular formula C23H17N5OS B6512691 N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)-1H-indole-6-carboxamide CAS No. 1798045-97-2](/img/structure/B6512691.png)
N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)-1H-indole-6-carboxamide
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Overview
Description
“N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)-1H-indole-6-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrimidine . It also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of nitrogen in the pyridine and pyrimidine rings, as well as in the amide group, suggests that this compound could act as a ligand, forming coordination complexes with metals .Scientific Research Applications
- Imatinib , commercially known as Gleevec, is a well-established therapeutic agent for treating chronic myelogenic leukemia. F6468-0049 shares structural similarities with Imatinib and specifically binds to an inactive Abelson tyrosine kinase domain through hydrogen bonds and hydrophobic interactions . Investigating its potential as an anti-cancer drug is crucial.
- Derivatives of F6468-0049 have shown promise as antibacterial and antimicrobial agents. These compounds could contribute to combating bacterial infections and promoting public health .
- F6468-0049 derivatives may serve as effective corrosion inhibitors. Their application in protecting metal surfaces from degradation due to environmental factors is an area of interest .
- The compound’s unique structure, including pyridine and thiazole moieties, makes it suitable for supramolecular assemblies. Researchers have explored its potential in molecular switches, catalysis, and metal extraction .
- Novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, synthesized using magnesium oxide nanoparticles, demonstrate interesting properties. These compounds could find applications in materials science and catalysis .
- While not directly related to F6468-0049, understanding the fundamental biological processes (such as evolution) that underlie biodiversity is crucial for sustainability science. Biodiversity fosters ecosystem resilience and provides resources for society .
Cancer Therapy and Tyrosine Kinase Inhibition
Antibacterial and Antimicrobial Properties
Corrosion Inhibition
Supramolecular Chemistry and Molecular Assemblies
Materials Science and Nanoparticle Catalysis
Sustainability and Ecosystem Resilience
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to target tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing cell growth and proliferation.
Mode of Action
For instance, Imatinib, a compound with a somewhat similar structure, inhibits the activity of tyrosine kinases . It binds to the inactive form of the kinase, preventing it from participating in the signal transduction process .
Biochemical Pathways
Tyrosine kinases are involved in various signaling pathways, including those regulating cell growth, differentiation, and survival .
Pharmacokinetics
A related compound was found to be rapidly absorbed with a median time to maximum plasma concentration of 2 hours in a fasted state, with modest accumulation after multiple dosing and low urinary recovery .
properties
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]-1H-indole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5OS/c29-22(17-4-3-16-9-11-25-20(16)12-17)26-18-7-5-15(6-8-18)21-14-30-23(28-21)27-19-2-1-10-24-13-19/h1-14,25H,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKCEGKWWXAICT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)C=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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